REACTION_SMILES
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[CH3:20][OH:21].[Cl:1][c:2]1[c:3]([C:11]([F:12])([F:13])[F:14])[cH:4][c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10]1.[S:15](=[O:16])(=[O:17])([OH:18])[OH:19]>>[Cl:1][c:2]1[c:3]([C:11]([F:12])([F:13])[F:14])[cH:4][c:5]([C:6](=[O:7])[O:8][CH3:20])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(Cl)c(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(Cl)c(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |